REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[N:6]([CH2:12][CH:13]([F:15])[F:14])[CH2:5]2.[CH3:16]B1OB(C)OB(C)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.[Cl-].[Cl-].[Pd+2].O1CCOCC1>[F:14][CH:13]([F:15])[CH2:12][N:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:2]([CH3:16])[CH:3]=2)[C:7]1=[O:11] |f:2.3.4.5,6.7.8.9.10|
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Name
|
|
Quantity
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5.77 g
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Type
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reactant
|
Smiles
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BrC=1C=C2CN(C(C2=CC1)=O)CC(F)F
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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CB1OB(OB(O1)C)C
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Name
|
potassium phosphate
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Quantity
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50 mL
|
Type
|
reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
1.53 g
|
Type
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catalyst
|
Smiles
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C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2]
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 110 min
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Duration
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110 min
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate
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Type
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WASH
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Details
|
the organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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The insoluble material was filtered off
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained oil was purified by silica gel column chromatography (NH silica gel use, ethyl acetate-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
FC(CN1C(C2=CC=C(C=C2C1)C)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.39 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |